molecular formula C4H8ClFN2 B1484369 4-Amino-3-fluorobutanenitrile hydrochloride CAS No. 2098116-89-1

4-Amino-3-fluorobutanenitrile hydrochloride

Cat. No. B1484369
CAS RN: 2098116-89-1
M. Wt: 138.57 g/mol
InChI Key: JKZNAHRXEOCTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-fluorobutanenitrile hydrochloride (AFBH) is an organic compound that has been studied for its potential applications in the scientific research field. It is a colorless solid, and is soluble in water and alcohols. AFBH has been studied for its ability to be used as a reagent for synthesizing various organic compounds, and for its potential applications in biochemical and physiological research. In

Scientific Research Applications

Synthesis and Stability

An improved synthesis method for 4-aminobutanenitrile, an important synthetic intermediate for neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases, has been developed. The hydrochloride salt form is preferred for storage due to its stability at room temperature (Capon, Avery, Purdey, & Abell, 2020).

Pharmacological Applications

3,4-Disubstituted 4-aminobutanoic acids, related to 4-amino-3-fluorobutanenitrile hydrochloride, have shown high pharmacological activity. These compounds, including derivatives like Phenibut and Baclofen, are used as nootropic agents and myorelaxants, indicating potential therapeutic applications of similar compounds (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Fluorinated Amino Acids

Stereoselective synthesis of γ-fluorinated α-amino acids using diastereoselective alkylation demonstrates the chemical versatility of fluorinated compounds for producing valuable amino acids. These methods could potentially apply to the synthesis of fluorinated derivatives like 4-Amino-3-fluorobutanenitrile hydrochloride for research in biochemistry and pharmaceuticals (Laue, Kröger, Wegelius, & Haufe, 2000).

Novel Synthesis Approaches

Novel synthesis of 3-fluoro-1-aminoadamantane and its derivatives, isolated as the hydrochloride, through a convenient and rapid three-step reaction sequence showcases the potential for innovative approaches in synthesizing fluorinated compounds, which could be applicable to the synthesis of 4-Amino-3-fluorobutanenitrile hydrochloride (Anderson, Burks, & Harruna, 1988).

Inactivators of GABA Transaminase

The synthesis of 3-amino-4-fluorobutanoic acid as a potent in vivo inactivator of GABA transaminase highlights the relevance of fluorinated amino acids in neurological research. This application underlines the importance of fluorinated compounds in developing therapeutic agents (Mathew, Invergo, & Silverman, 1985).

properties

IUPAC Name

4-amino-3-fluorobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN2.ClH/c5-4(3-7)1-2-6;/h4H,1,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZNAHRXEOCTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-fluorobutanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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